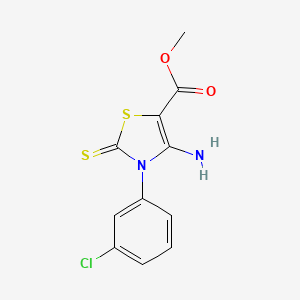

![molecular formula C27H25ClN4O3 B2625377 N-[3-(5-氯-1H-吲哚-2-基)苯基]-N'-(4-甲氧基苯基)脲 CAS No. 1112433-52-9](/img/structure/B2625377.png)

N-[3-(5-氯-1H-吲哚-2-基)苯基]-N'-(4-甲氧基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

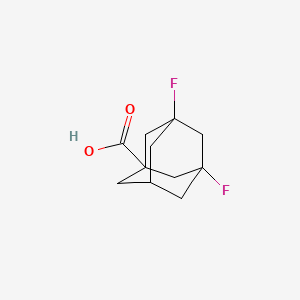

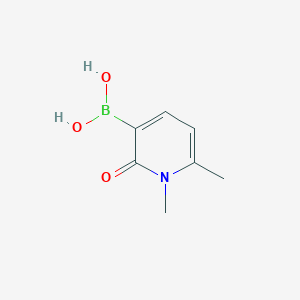

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Indole-based MmpL3 inhibitors such as indole-2-carboxamides, N-cyclooctyl-6-trifluoromethylindol-2-ylmethylamine, and N-(1-(adamantane-1-yl) ethyl)-4,6-dichloro-1H-indole-2-carboxamide have been reported to have favorable inhibitory activity .

Synthesis Analysis

Exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Nature is the major source of indole scaffolds, but various classical and advanced synthesis methods for indoles have also been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .

Molecular Structure Analysis

The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions . Studies have shown that sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .

Chemical Reactions Analysis

Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .

科学研究应用

类细胞分裂素活性及植物形态建成:包括某些类型的 N-苯基-N'-(2-氯-4-吡啶基)脲和 N-苯基-N'-(1,2,3-噻二唑-5-基)脲在内的脲衍生物具有类细胞分裂素活性,影响植物中的细胞分裂和分化。这些化合物用于体外植物形态建成研究,某些衍生物特别增强不定根形成 (Ricci & Bertoletti, 2009)。

酶抑制和抗癌潜力:一些脲衍生物表现出酶抑制能力,例如抑制脲酶、β-葡萄糖醛酸酶和蛇毒磷酸二酯酶。此外,某些化合物已显示出体外抗癌活性,表明其潜在的治疗应用 (Mustafa, Perveen, & Khan, 2014)。

α1-肾上腺素受体亚型的配体潜力:一项关于新型衍生物合成的研究表明,这些化合物可能对 α1D-肾上腺素受体亚型具有良好的亲和力和选择性,表明它们在药理学研究中作为配体的潜力 (Romeo, Russo, & Blasi, 2001)。

通过抑制翻译起始的潜在抗癌剂:一些对称的 N,N'-二芳基脲已被确定为 eIF2α 激酶血红素调节抑制剂的激活剂。它们减少了 eIF2·GTP·tRNA(i)(Met) 三元复合物的丰度并抑制癌细胞增殖,表明它们作为抗癌剂的潜力 (Denoyelle et al., 2012)。

烟草愈伤组织生物测定中的细胞分裂素活性:一项研究合成了各种 N-苯基-N'-(4-吡啶基)脲衍生物,并测试了它们在烟草愈伤组织生物测定中的细胞分裂素活性,证明了这些化合物在植物生物学中的多样性和潜在应用 (Takahashi et al., 1978)。

作用机制

Target of action

Compounds containing the indole nucleus, such as “N-[3-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-methoxyphenyl)urea”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups of the compound.

Mode of action

The mode of action of these compounds can also vary widely. For example, piperazine derivatives, which are structurally similar to part of “methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate”, are known to bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings .

Biochemical pathways

The affected pathways can be diverse. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of action

The molecular and cellular effects of these compounds’ actions would depend on their specific targets and modes of action. For example, piperazine derivatives can cause flaccid paralysis of worms by hyperpolarizing their nerve endings .

未来方向

The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This review describes the sources of indole scaffolds, the potential for novel indole derivatives to serve as anti-tubercular agents, in silico findings, and proposed actions to facilitate the design of novel compounds with anti-tubercular activity .

属性

IUPAC Name |

methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN4O3/c1-35-26(34)20-11-12-21-23(17-20)29-27(32(25(21)33)18-19-7-3-2-4-8-19)31-15-13-30(14-16-31)24-10-6-5-9-22(24)28/h2-12,17H,13-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWFNMLYNNUPIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4Cl)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625298.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2625299.png)

![4-fluoro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2625302.png)

![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)

![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)

![N1-(4-methylbenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625313.png)

![N4-(4-chlorophenyl)-N6-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2625314.png)

![N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2625316.png)